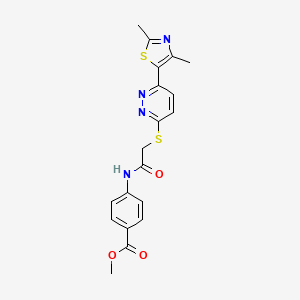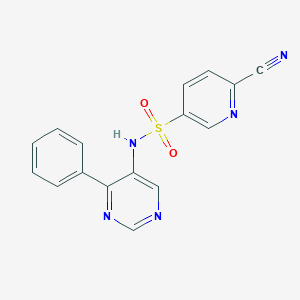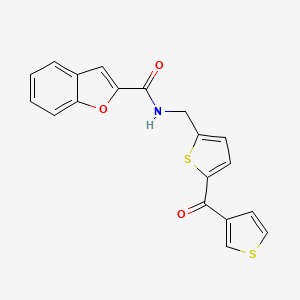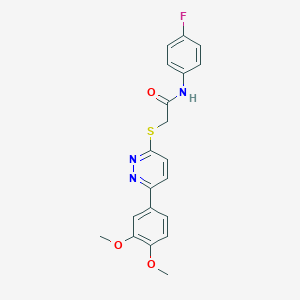
(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups, including a phenyl group, a quinoxalinyl group, a pyrazolyl group, and a thiophenyl group. These groups are common in many biologically active compounds and materials with interesting properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic systems. The pyrazole and quinoxaline moieties are both nitrogen-containing heterocycles, which can participate in a variety of chemical reactions .Chemical Reactions Analysis
Pyrazole and quinoxaline derivatives have been studied extensively for their reactivity. They can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and possibly planar. The nitrogen atoms in the pyrazole and quinoxaline rings could potentially participate in hydrogen bonding, influencing the compound’s solubility properties .Scientific Research Applications
Synthesis and Reactions
A study by Ibrahim et al. (2002) explored the synthesis and reactions of various compounds, including those related to the quinoxalin-6-yl derivatives, highlighting the potential for generating a wide array of chemical structures with potential applications in pharmaceuticals and materials science (Ibrahim, El-Shaaer, & Hassan, 2002).
Spectroscopic Properties
Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds containing the thiophene-quinoline moiety, revealing insights into their potential use in optoelectronic applications and as fluorescent markers in biological systems (Al-Ansari, 2016).
Biological Activities
Research into quinazolin-4-one derivatives by Saleh et al. (2004) provided evidence of antimicrobial properties, suggesting applications in developing new antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Corrosion Inhibition
Saraswat and Yadav (2020) examined the use of quinoxaline derivatives as corrosion inhibitors for mild steel, indicating their potential in protecting industrial materials from corrosion (Saraswat & Yadav, 2020).
Anticancer Evaluation
Othman et al. (2019) synthesized and evaluated the anticancer activity of thiophene-quinoline derivatives, highlighting their potential as candidates for anticancer drug development (Othman, Selim, El-Sayed, Tantawy, Amen, Shimizu, Okauchi, & Kitamura, 2019).
Electrochemical and Material Science Applications
Turac et al. (2011) explored the electrochemical copolymerization of quinoxaline derivatives with 3,4-ethylenedioxythiophene, suggesting their use in creating conducting polymers for electronic and photonic devices (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c27-22(21-7-4-12-28-21)26-20(14-18(25-26)15-5-2-1-3-6-15)16-8-9-17-19(13-16)24-11-10-23-17/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFWKWNXRBEFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)


![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)
![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)



![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)

![N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/no-structure.png)
![4-Methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2844632.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2844634.png)